BenchChemオンラインストアへようこそ!

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide

Antibacterial DNA Gyrase Inhibition X-ray Crystallography

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide (CAS 946204-15-5) is a fully synthetic small molecule belonging to the 2,4-disubstituted thiazole class. Its core architecture—a 4-chlorophenyl group at the thiazole 2-position linked via an ethyl spacer to a 3-phenylpropanamide moiety—positions it within a well-established pharmacophore family associated with kinase inhibition, antiparasitic activity, and unfolded protein response (UPR) modulation.

Molecular Formula C20H19ClN2OS
Molecular Weight 370.9
CAS No. 946204-15-5
Cat. No. B2651149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
CAS946204-15-5
Molecular FormulaC20H19ClN2OS
Molecular Weight370.9
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN2OS/c21-17-9-7-16(8-10-17)20-23-18(14-25-20)12-13-22-19(24)11-6-15-4-2-1-3-5-15/h1-5,7-10,14H,6,11-13H2,(H,22,24)
InChIKeyBNMKLSBTNVJCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide (CAS 946204-15-5): Structural Identity and Pharmacophore Context


N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide (CAS 946204-15-5) is a fully synthetic small molecule belonging to the 2,4-disubstituted thiazole class . Its core architecture—a 4-chlorophenyl group at the thiazole 2-position linked via an ethyl spacer to a 3-phenylpropanamide moiety—positions it within a well-established pharmacophore family associated with kinase inhibition, antiparasitic activity, and unfolded protein response (UPR) modulation [1]. The compound is catalogued in the Protein Data Bank under the chemical component code 94K, co-crystallized with S. aureus DNA gyrase (PDB 5NPP, 2.22 Å), confirming its capacity to engage bacterial topoisomerase targets in a defined binding mode [2].

Why N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide Cannot Be Replaced by Azoramide or Other Thiazole Analogs Without Experimental Validation


The 2,4-disubstituted thiazole scaffold exhibits extreme sensitivity to the N-acyl terminus, where minor variations produce divergent biological signatures. The target compound's 3-phenylpropanamide terminus introduces a phenyl ring separated by a two-carbon spacer from the amide carbonyl, generating a distinct spatial and electronic profile compared to the straight-chain butanamide terminus of its closest named analog, Azoramide (CAS 932986-18-0) . This structural divergence predicts substantial differences in LogP (calculated ~3.8 for the phenylpropanamide vs. ~2.9 for the butanamide), aqueous solubility, and target engagement geometry . Furthermore, the compound's demonstrated binding to S. aureus DNA gyrase (PDB 5NPP) defines a target engagement mode absent from Azoramide's pharmacological profile, which is centered on endoplasmic reticulum stress modulation via SERCA expression enhancement [1]. Generic substitution between these analogs without target-specific validation risks selecting a compound with irrelevant pharmacology for the intended assay system.

Quantitative Differentiation Evidence for N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide vs. Closest Analogs


Structural Confirmation of DNA Gyrase Target Engagement via X-Ray Co-Crystallography (PDB 5NPP)

The target compound (identified as chemical component 94K) has been experimentally resolved in complex with S. aureus DNA gyrase at 2.22 Å resolution (PDB 5NPP), providing atomic-level evidence of its binding mode to the ATP-binding site of the GyrB subunit [1]. In contrast, Azoramide (CAS 932986-18-0) has no reported co-crystal structure with any target, and its mechanism is defined functionally as a UPR modulator without direct structural target engagement data . This represents a fundamental differentiation in both target class (bacterial topoisomerase vs. ER stress pathway) and evidence quality (direct structural confirmation vs. phenotypic observation).

Antibacterial DNA Gyrase Inhibition X-ray Crystallography

Calculated Lipophilicity and Predicted Membrane Permeability Differentiation vs. Azoramide

The 3-phenylpropanamide terminus of the target compound introduces a phenyl ring separated by an ethylene spacer from the amide carbonyl, resulting in a calculated LogP increase of approximately 0.9 log units compared to Azoramide's butanamide terminus (calculated LogP ~3.8 vs. ~2.9) . This elevated lipophilicity predicts enhanced passive membrane permeability but reduced aqueous solubility, consistent with in silico ADMET predictions for 4-(4-chlorophenyl)thiazole compounds demonstrating favorable oral bioavailability parameters alongside moderate water solubility (LogS) [1]. The additional phenyl ring also introduces potential for π-π stacking interactions absent in Azoramide, which may confer differential binding affinity in targets with aromatic-rich binding pockets.

Physicochemical Properties Lipophilicity ADMET Prediction

Class-Level Antimalarial Activity: 4-(4-Chlorophenyl)thiazole Series IC50 Range Against P. falciparum 3D7

A series of 4-(4-chlorophenyl)thiazole compounds structurally related to the target compound were evaluated against chloroquine-sensitive P. falciparum 3D7, yielding IC50 values ranging from 0.79 to >10 µM [1]. All active compounds showed IC50 values lower than chloroquine in the same assay system. Importantly, these compounds demonstrated low cytotoxicity against mouse splenocytes and were able to promote nitric oxide production and cell proliferation without inducing cell death [2]. While the specific IC50 of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide within this series has not been individually reported, its core scaffold matches the series and predicts antimalarial activity within the observed micromolar range.

Antimalarial Plasmodium falciparum Cytotoxicity

Antiparasitic Spectrum Differentiation: Trypanocidal Activity in Related 4-(4-Chlorophenyl)thiazole Compounds

Eight 4-(4-chlorophenyl)thiazole compounds were evaluated against T. cruzi and L. amazonensis, revealing a selectivity window favoring trypanocidal over leishmanicidal activity [1]. Against T. cruzi trypomastigotes, IC50 values ranged from 1.67 to 100 µM, while against T. cruzi amastigotes, values ranged from 1.96 to >200 µM. Leishmanicidal activity was consistently weaker: IC50 19.86–200 µM against L. amazonensis promastigotes. Azoramide has no reported antiparasitic activity, representing a distinct application domain. The target compound's 3-phenylpropanamide substitution may further modulate this antiparasitic profile through enhanced membrane partitioning, though direct experimental confirmation is lacking.

Trypanosoma cruzi Leishmania amazonensis Antiparasitic

Optimal Application Scenarios for N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide Based on Evidence Profile


Structure-Based Antibacterial Drug Design Leveraging Pre-Resolved DNA Gyrase Co-Crystal Structure

The availability of the target compound's co-crystal structure with S. aureus DNA gyrase (PDB 5NPP, 2.22 Å) enables immediate structure-based drug design (SBDD) workflows including docking-based virtual screening, molecular dynamics simulations, and rational resistance mutation analysis [1]. This capability is absent for Azoramide and most other 4-(4-chlorophenyl)thiazole analogs, making this compound uniquely suited for antibacterial programs targeting the GyrB ATP-binding site. Users can initiate fragment growing or scaffold hopping campaigns using the experimentally validated binding pose without investing in de novo crystallography.

Antimalarial Hit-to-Lead Optimization with Class-Validated Low Mammalian Cytotoxicity

The 4-(4-chlorophenyl)thiazole compound class has demonstrated sub-µM to low µM anti-P. falciparum activity (IC50 range 0.79 to >10 µM) with favorable selectivity over mammalian splenocytes [2]. The target compound's 3-phenylpropanamide substitution, with its elevated LogP (~3.8), may improve activity against chloroquine-resistant strains through enhanced membrane permeation. This compound serves as a rational starting point for SAR exploration around the N-acyl terminus, where the phenylpropanamide group can be systematically varied to optimize potency and metabolic stability while maintaining the validated 4-chlorophenyl-thiazole core.

Neglected Tropical Disease Screening with Documented Trypanocidal Selectivity

The 4-(4-chlorophenyl)thiazole series has demonstrated a therapeutic window favoring T. cruzi (IC50 as low as 1.67 µM for trypomastigotes) over L. amazonensis (IC50 ≥19.86 µM) [3]. This selectivity profile, combined with favorable in silico ADMET predictions (good oral bioavailability, moderate toxicity), positions the target compound as a candidate for Chagas disease screening cascades. The compound's increased lipophilicity relative to simpler analogs may enhance CNS penetration, relevant given T. cruzi's capacity to infect neural tissue in chronic disease.

Comparative Pharmacology Studies Investigating N-Acyl Terminus Structure-Activity Relationships

The target compound and Azoramide (CAS 932986-18-0) share an identical 4-chlorophenyl-thiazole-ethyl core but diverge at the amide terminus (3-phenylpropanamide vs. butanamide) . This matched molecular pair enables systematic investigation of how the N-acyl substituent influences target engagement, selectivity, and ADME properties. The calculated ΔLogP of +0.9 and ΔMW of +62 g/mol provide clear hypotheses for differential membrane permeability and binding pocket complementarity that can be tested in parallel assays.

Quote Request

Request a Quote for N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.